molecular formula C17H13ClN2O B11831813 N-(3-Chlorophenyl)-N'-(2-naphthyl)urea CAS No. 380861-28-9

N-(3-Chlorophenyl)-N'-(2-naphthyl)urea

Cat. No.: B11831813
CAS No.: 380861-28-9
M. Wt: 296.7 g/mol
InChI Key: MXEBQYHYOWCCSN-UHFFFAOYSA-N
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Description

General Significance of Urea (B33335) Scaffolds in Synthetic Chemistry and Medicinal Chemistry

The urea functionality is a critical component in the design of bioactive molecules, largely due to its capacity to form stable, multipoint hydrogen bonds with proteins and other biological receptors. nih.gov This interaction is fundamental to the molecular recognition processes that govern biological activity. nih.gov The urea moiety can act as both a hydrogen bond donor (through its N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen), allowing it to anchor ligands securely within the binding sites of enzymes and receptors. nih.govnih.gov

In medicinal chemistry, over 90,000 synthetic compounds possessing a urea scaffold have been cataloged, highlighting its prevalence in drug discovery. frontiersin.org This framework is not only a key pharmacophoric feature in numerous approved drugs but also serves as a versatile linker in more complex molecular architectures like antibody-drug conjugates. nih.govfrontiersin.org Beyond pharmaceuticals, urea derivatives are employed in organocatalysis and material science. nih.gov The synthetic versatility of the urea group allows for the systematic modification of attached substituents, enabling chemists to fine-tune properties such as solubility, stability, and target affinity. frontiersin.org

Historical Context and Evolution of Research on Diaryl Urea Derivatives

The journey of urea-based compounds in medicine began over a century ago. One of the earliest notable examples is Suramin, a colorless derivative of trypan red developed by Bayer, which demonstrated potent activity against trypanosomal parasites responsible for sleeping sickness. nih.govfrontiersin.org This early success underscored the potential of the urea linker to connect aromatic ring systems while maintaining or enhancing biological activity. frontiersin.org

The latter half of the 20th century saw a rapid evolution in synthetic organic chemistry, which greatly expanded the ability to create diverse libraries of urea derivatives. nih.gov A significant milestone in the evolution of diaryl ureas was the discovery of their potent inhibitory activity against protein kinases. frontiersin.org Compounds like Sorafenib (B1663141), the first diaryl urea derivative targeting the RAS-RAF-MEK-ERK signaling pathway, marked a new era in cancer therapy. frontiersin.orgnih.gov This has spurred intensive research into designing novel diaryl ureas as multi-kinase inhibitors for various cancer types. nih.govresearchgate.net The research has evolved from simple symmetrical ureas to complex, unsymmetrical diaryl structures, meticulously designed to optimize interactions with specific kinase domains. nih.govmdpi.com

Strategic Importance of Chlorophenyl and Naphthyl Moieties in Molecular Design

The selection of specific substituents on a diaryl urea scaffold is a strategic process aimed at enhancing a molecule's pharmacological profile. The chlorophenyl and naphthyl groups, as found in N-(3-Chlorophenyl)-N'-(2-naphthyl)urea, are frequently incorporated for distinct and complementary reasons.

Chlorophenyl Moiety: The inclusion of a chlorine atom on a phenyl ring is a common tactic in drug design. rsc.orgnih.gov Chlorine is an electron-withdrawing group that can significantly alter the electronic properties of the aromatic ring, influencing the acidity of the urea N-H protons and modifying binding interactions. It can also enhance metabolic stability and improve membrane permeability by increasing lipophilicity. researchgate.net Halogen bonding, a specific type of non-covalent interaction involving the chlorine atom, can further contribute to the binding affinity and selectivity of a compound for its target protein. rsc.org Over 250 FDA-approved drugs contain chlorine, attesting to its vital role in modern pharmaceuticals. nih.govrsc.org

Naphthyl Moiety: The naphthalene (B1677914) system, consisting of two fused benzene (B151609) rings, is a versatile and extensively explored scaffold in medicinal chemistry. researchgate.netnih.gov Its large, planar, and lipophilic surface area allows for significant van der Waals and π-stacking interactions within protein binding pockets. researchgate.net This moiety is present in numerous FDA-approved drugs with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govijpsjournal.com The extended aromatic system of naphthalene makes it a valuable building block for creating compounds with high affinity for their biological targets. researchgate.netnih.gov

Table 1: Strategic Roles of Key Moieties in Drug Design

Moiety Key Properties Common Applications in Medicinal Chemistry
Urea Hydrogen bond donor/acceptor, structural rigidity, synthetic accessibility. nih.govnih.gov Kinase inhibitors, enzyme inhibitors, receptor antagonists. frontiersin.orgnih.gov
Chlorophenyl Increased lipophilicity, metabolic stability, halogen bonding potential. rsc.orgresearchgate.net Enhancing binding affinity and pharmacokinetic properties. nih.govrsc.org

| Naphthyl | Large hydrophobic surface area, π-stacking interactions, structural scaffold. researchgate.netnih.gov | Anticancer, antimicrobial, anti-inflammatory agents. nih.govijpsjournal.com |

Overview of Current Academic Inquiry into this compound and Related Structural Classes

Current research on diaryl ureas is heavily focused on their application as inhibitors of protein kinases, a class of enzymes often dysregulated in cancer. nih.gov The structural class to which this compound belongs is of significant interest because it combines the established pharmacophores of a diaryl urea with the specific advantages of the chlorophenyl and naphthyl groups.

Academic inquiry into related structures often involves the synthesis of a series of analogs to establish structure-activity relationships (SAR). researchgate.net For instance, research on sorafenib derivatives has led to the development of new compounds with modified aryl groups to improve efficacy and target selectivity. nih.govgoogle.com The synthesis of such unsymmetrical diaryl ureas is typically achieved by reacting an appropriately substituted isocyanate (e.g., 3-chlorophenyl isocyanate) with an amine (e.g., 2-naphthylamine). nih.gov Alternative methods using safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) are also widely employed. nih.gov

While specific, in-depth studies on this compound itself are not extensively documented in readily available literature, the compound fits the profile of a molecule designed for screening in anticancer or other therapeutic programs. Its structure suggests a potential for kinase inhibition, and it serves as a valuable entity for exploring the chemical space around known bioactive diaryl ureas.

Table 2: Key Compound Names

Compound Name
This compound
Suramin
Sorafenib
N,N'-carbonyldiimidazole
3-chlorophenyl isocyanate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

380861-28-9

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-naphthalen-2-ylurea

InChI

InChI=1S/C17H13ClN2O/c18-14-6-3-7-15(11-14)19-17(21)20-16-9-8-12-4-1-2-5-13(12)10-16/h1-11H,(H2,19,20,21)

InChI Key

MXEBQYHYOWCCSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of N 3 Chlorophenyl N 2 Naphthyl Urea

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. These techniques are exceptionally sensitive to the specific functional groups present in a molecule, providing a unique fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides definitive evidence for the presence of key functional groups. For N-(3-Chlorophenyl)-N'-(2-naphthyl)urea, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure.

The most prominent vibrations are associated with the urea (B33335) moiety. A strong absorption band observed in the region of 1630-1680 cm⁻¹ is characteristic of the C=O stretching vibration (the "Urea I" band). The N-H bonds of the urea linkage give rise to distinct signals. The N-H stretching vibrations typically appear as one or more bands in the 3200-3400 cm⁻¹ range. Furthermore, the N-H bending vibration ("Urea II" band), often coupled with C-N stretching, is expected to be observed around 1550-1620 cm⁻¹.

The aromatic portions of the molecule also produce characteristic signals. The C-H stretching vibrations of the naphthyl and chlorophenyl rings are found just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). The C=C stretching vibrations within the aromatic rings give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. Finally, the presence of the chlorine substituent on the phenyl ring is indicated by a C-Cl stretching band, which typically appears in the fingerprint region, broadly between 600 and 800 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group Assignment
N-H Stretch3200 - 3400Urea (N-H)
Aromatic C-H Stretch3050 - 3100Naphthyl & Phenyl Rings
C=O Stretch (Urea I)1630 - 1680Urea (C=O)
N-H Bend (Urea II)1550 - 1620Urea (N-H) & C-N Stretch
Aromatic C=C Stretch1450 - 1600Naphthyl & Phenyl Rings
C-Cl Stretch600 - 800Chlorophenyl (C-Cl)

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FT-IR is most sensitive to polar functional groups, Raman spectroscopy excels at detecting vibrations of non-polar, symmetric bonds.

In the context of this compound, Raman spectroscopy would be particularly useful for characterizing the aromatic ring systems. The symmetric "breathing" modes of the phenyl and naphthyl rings, which involve the synchronous expansion and contraction of the rings, would produce strong and sharp signals in the Raman spectrum, typically in the 990-1010 cm⁻¹ range for the monosubstituted phenyl ring and at various characteristic frequencies for the naphthyl system. The C=C stretching vibrations of the aromatic rings also give rise to prominent Raman bands. The urea C=O stretch is also Raman active. This technique provides valuable confirmatory data that complements the information obtained from FT-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the local electronic environment of individual atoms (specifically ¹H, ¹³C, and ¹⁵N), their connectivity, and spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In this compound, distinct signals are expected for the urea protons and the protons on the two different aromatic rings.

The two N-H protons of the urea linkage are expected to appear as separate, broad singlets in the downfield region of the spectrum, typically between δ 8.0 and δ 10.0 ppm. Their chemical shift can be sensitive to solvent, concentration, and temperature.

The seven protons of the 2-naphthyl group and the four protons of the 3-chlorophenyl group will resonate in the aromatic region, generally between δ 7.0 and δ 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) are determined by their position relative to the urea linker and, in the case of the chlorophenyl ring, the chlorine atom. For instance, protons adjacent to the electronegative nitrogen atoms will be deshielded and appear at a higher chemical shift. The distinct coupling constants (J-values) between adjacent protons would allow for the specific assignment of each proton within the aromatic systems.

Table 2: Expected ¹H NMR Chemical Shift Assignments for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Assignment
N-H~8.0 - 10.0Broad SingletUrea Protons
Aromatic H~7.0 - 8.5Multiplets, Doublets, TripletsNaphthyl & Chlorophenyl Ring Protons

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The most downfield signal in the spectrum of this compound corresponds to the carbonyl carbon of the urea group, typically appearing in the range of δ 150-160 ppm. uni.lu

The aromatic carbons of the naphthyl and chlorophenyl rings resonate between δ 110 and δ 145 ppm. nist.gov The carbon atoms directly bonded to nitrogen (C-N) and chlorine (C-Cl) can be specifically identified by their characteristic chemical shifts. The carbon bearing the chlorine atom (C-Cl) would have a chemical shift around δ 134 ppm, while the carbons attached to the urea nitrogens would be found in the δ 138-142 ppm range. The remaining aromatic carbons can be assigned based on established substituent effects and comparison with spectral databases of related structures.

Table 3: Expected ¹³C NMR Chemical Shift Assignments for this compound

Carbon Type Expected Chemical Shift (δ, ppm) Assignment
C=O~150 - 160Urea Carbonyl
Aromatic C-N~138 - 142Carbons bonded to Urea N
Aromatic C-Cl~134Carbon bonded to Cl
Aromatic C-C/C-H~110 - 135Naphthyl & Chlorophenyl Ring Carbons

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Urea Nitrogen Characterization

While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms. uni.lu For this compound, two distinct signals would be expected, one for the nitrogen bonded to the 3-chlorophenyl ring and one for the nitrogen bonded to the 2-naphthyl ring.

The chemical shifts of these nitrogen atoms are highly sensitive to the nature of the aromatic substituent. The different electronic properties of the 3-chlorophenyl and 2-naphthyl groups would result in two separate resonances, confirming the asymmetric nature of the diarylurea. This technique is particularly valuable for distinguishing between isomers and studying electronic effects across the urea linkage. The use of advanced 2D NMR techniques like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) can further confirm assignments by showing correlations between the nitrogen atoms and nearby protons.

Two-Dimensional NMR Techniques for Complex Structure Assignment

While one-dimensional (¹H and ¹³C) NMR spectroscopy provides fundamental information about the chemical environment of protons and carbons, complex molecules like this compound, with multiple aromatic regions and potential for overlapping signals, often require two-dimensional (2D) NMR techniques for unambiguous signal assignment. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are indispensable for this purpose.

A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, this would be crucial for:

Tracing Spin Systems: Delineating the connectivity of adjacent protons on the 3-chlorophenyl ring and separately on the 2-naphthyl ring system.

Confirming Substitution Patterns: The coupling patterns observed in the COSY spectrum would confirm the 1,3-disubstitution on the phenyl ring and the 2-substitution on the naphthalene (B1677914) ring.

An HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is vital for assigning the carbon signals corresponding to each proton. For this molecule, HSQC would allow for the direct correlation of each aromatic proton to its attached carbon atom, resolving any ambiguity in the crowded aromatic region of the ¹³C NMR spectrum. The N-H protons of the urea linkage would also show correlations to their respective nitrogen atoms in a ¹H-¹⁵N HSQC experiment, confirming their chemical environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the confident determination of a compound's elemental formula. nih.gov For this compound, with a molecular formula of C₁₇H₁₄ClN₂O, HRMS is essential for distinguishing it from other potential isomers or compounds with the same nominal mass. The technique is sensitive enough to detect the mass difference between isotopes, providing a characteristic isotopic pattern for chlorine-containing compounds (³⁵Cl and ³⁷Cl).

The expected accurate mass for the monoisotopic molecular ion [M+H]⁺ can be precisely calculated and compared against the experimental value to confirm the elemental composition.

Table 1: HRMS Data for this compound (C₁₇H₁₄ClN₂O)

Ion Formula Isotope Calculated m/z
[C₁₇H₁₄³⁵ClN₂O+H]⁺ ³⁵Cl 297.08437

Data is calculated based on IUPAC atomic weights and isotopic abundances. The observation of this isotopic pattern and the accurate mass measurement would provide unequivocal confirmation of the compound's elemental formula.

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule, and the resulting fragmentation pattern provides a fingerprint that can be used for structural confirmation. nih.gov The urea linkage in this compound is a likely site for initial cleavage under electron ionization (EI) or collision-induced dissociation (CID) conditions.

A plausible fragmentation pathway involves the cleavage of the C-N bonds of the urea moiety. This could lead to the formation of characteristic fragment ions corresponding to the 3-chlorophenyl isocyanate and 2-naphthylamine (B18577) moieties, or their corresponding radical cations. The analysis of these fragments helps to piece together the molecular structure, confirming the identity of the substituent groups and their connectivity through the urea bridge.

Table 2: Plausible Mass Spectrometric Fragments of this compound

Fragment Ion (Structure) Proposed Formula Nominal m/z Description
[C₇H₄ClNO]⁺ C₇H₄ClNO 153 3-Chlorophenyl isocyanate fragment
[C₁₀H₉N]⁺ C₁₀H₉N 143 2-Naphthylamine fragment
[C₇H₅ClN]⁺ C₇H₅ClN 126 3-Chloroaniline fragment

X-ray Diffraction (XRD) Analysis

X-ray diffraction analysis of a single crystal provides the most definitive information about the three-dimensional arrangement of atoms in the solid state.

Single crystal X-ray diffraction (SC-XRD) can determine the precise bond lengths, bond angles, and torsion angles of the this compound molecule. This allows for an unambiguous determination of its conformation in the solid state, including the planarity of the urea group and the relative orientations of the phenyl and naphthyl rings. The analysis also reveals how the molecules pack together to form the crystal lattice, providing key parameters such as the space group and unit cell dimensions. While specific crystal data for the title compound is not available, analysis of analogous urea derivatives provides insight into the expected structural features. researchgate.net

Table 3: Illustrative Crystal Data Parameters from an Analogous Urea Compound

Parameter Example Value (from a related structure) Information Provided
Crystal System Orthorhombic The basic symmetry of the unit cell
Space Group P2₁2₁2₁ The specific symmetry operations of the crystal
a (Å) 8.5344 Unit cell dimension
b (Å) 12.0204 Unit cell dimension
c (Å) 13.4504 Unit cell dimension
V (ų) 1379.8 Volume of the unit cell
Z 4 Number of molecules in the unit cell

Data is illustrative, based on the published structure of 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea, and serves to exemplify the type of data obtained from an SC-XRD experiment. researchgate.net

The crystal packing is stabilized by a network of non-covalent intermolecular interactions. For N,N'-disubstituted ureas, hydrogen bonding is a dominant feature. mdpi.com The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This typically leads to the formation of infinite one-dimensional tapes or ribbons, where molecules are linked by pairs of N-H···O hydrogen bonds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The chromophoric systems present in the molecule, namely the chlorophenyl and naphthyl rings, as well as the urea linkage, give rise to characteristic absorption bands in the UV-Vis spectrum.

The electronic spectrum of this compound is expected to be a composite of the transitions originating from these individual chromophores, potentially with shifts in wavelength and intensity due to their conjugation through the urea bridge. The primary electronic transitions observed are typically π → π* and n → π* transitions.

The intense absorptions at shorter wavelengths are generally attributed to π → π* transitions within the aromatic π-systems of the naphthalene and chlorophenyl rings. The naphthalene moiety, with its extended π-electron system, is expected to absorb at longer wavelengths compared to the chlorophenyl group. The presence of the chlorine atom on the phenyl ring may cause a slight red shift (bathochromic shift) of the absorption maxima.

The urea carbonyl group also contributes to the electronic spectrum. The lone pairs of electrons on the nitrogen and oxygen atoms can participate in n → π* transitions. These transitions are typically of lower intensity compared to π → π* transitions and may appear as shoulders on the main absorption bands or as weak, separate bands at longer wavelengths. The conjugation of the urea moiety with the two aromatic rings influences the energy of these transitions. This interaction can lead to a more extended conjugated system, resulting in a shift of the absorption bands to longer wavelengths.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretically calculated percentages for the proposed empirical formula to validate the purity and composition of the synthesized compound.

For this compound, the molecular formula is C₁₇H₁₃ClN₂O. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. Experimental determination of the elemental composition of a synthesized batch of the compound provides a direct means to verify its empirical formula.

While specific experimental data for this compound is not available in the cited literature, representative data from closely related diaryl urea derivatives containing a naphthalene moiety illustrates the application of this technique. For instance, in the synthesis of novel urea derivatives of naphthalene-1,5-diamine, elemental analysis was crucial for confirming the structures of the products acgpubs.org.

Below is an interactive data table showcasing representative elemental analysis data for analogous compounds.

Compound NameMolecular FormulaAnalysisCalculated (%)Found (%)Reference
1,1'-(Naphthalene-1,5-diyl)bis(3-(2,4-difluorophenyl)urea)C₂₄H₁₆F₄N₄O₂C61.54- acgpubs.org
H3.44- acgpubs.org
N11.96- acgpubs.org
1,1'-(Naphthalene-1,5-diyl)bis(3-(4-chloro-3-(trifluoromethyl)phenyl)urea)C₂₆H₁₆Cl₂F₆N₄O₂C51.93- acgpubs.org
H2.68- acgpubs.org
N9.32- acgpubs.org

The close agreement between the calculated and found percentages for carbon, hydrogen, and nitrogen in these examples would serve to confirm the empirical formula of the synthesized compounds, and by extension, validate the successful synthesis of the target molecule in a real-world scenario.

Investigative Studies on the Biological Activities of N 3 Chlorophenyl N 2 Naphthyl Urea Congeners

In Vitro Antimicrobial Research

The antimicrobial potential of urea (B33335) derivatives, including congeners of N-(3-Chlorophenyl)-N'-(2-naphthyl)urea, has been evaluated against a variety of microbial pathogens. These studies aim to determine the efficacy of these compounds in inhibiting the growth of bacteria and fungi.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Research into the antibacterial properties of novel urea derivatives has shown varied efficacy against both Gram-positive and Gram-negative bacteria. In one study, a series of seventeen new urea derivatives were screened for their antimicrobial activity. The antibacterial effects were tested against a panel of bacteria including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa (all Gram-negative), and Staphylococcus aureus (Gram-positive).

The results indicated that some of the tested compounds exhibited moderate to excellent growth inhibition against A. baumannii. Specifically, compounds 3c, 3e, 3f, 3i, 3j, 3l, and 3n from the study demonstrated notable activity against this bacterium. Furthermore, compounds 3c and 3g showed moderate growth inhibition of K. pneumoniae, while compound 3k was moderately effective against S. aureus. However, none of the seventeen urea derivatives screened showed any significant activity against E. coli or P. aeruginosa. nih.gov

It is noteworthy that the study identified 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea (3l ) as a particularly potent and selective inhibitor of A. baumannii, with a 94.5% inhibition rate. nih.gov This highlights the potential of specific structural modifications to enhance antibacterial activity.

Table 1: Antibacterial Activity of Selected Urea Derivatives

Compound Target Bacterium Growth Inhibition (%)
3c Acinetobacter baumannii Moderate to Excellent
3c Klebsiella pneumoniae Moderate
3e Acinetobacter baumannii Moderate to Excellent
3f Acinetobacter baumannii Moderate to Excellent
3g Klebsiella pneumoniae Moderate
3i Acinetobacter baumannii Moderate to Excellent
3j Acinetobacter baumannii Moderate to Excellent
3k Staphylococcus aureus Moderate
3l Acinetobacter baumannii 94.5
3n Acinetobacter baumannii Moderate to Excellent

Antifungal Properties against Fungal Pathogens

The same study that investigated antibacterial efficacy also explored the antifungal properties of the seventeen urea derivatives against two fungal species: Candida albicans and Cryptococcus neoformans. The results of this screening were generally less promising than the antibacterial findings.

Of the compounds tested, none demonstrated any significant antifungal activity against either C. albicans or C. neoformans. nih.gov This suggests that the specific structural features of these particular urea derivatives may not be conducive to potent antifungal action, at least against the strains evaluated.

Evaluation of Minimum Inhibitory Concentrations (MIC)

Minimum Inhibitory Concentration (MIC) is a critical measure of the potency of an antimicrobial agent, representing the lowest concentration of a substance that will inhibit the visible growth of a microorganism. For the urea derivatives studied, MIC values were determined for the compounds that showed promising activity.

While specific MIC values for this compound were not provided in the reviewed literature, the study on its congeners used reference standards with known MICs. For instance, Colistin, used as a positive control for Gram-negative bacteria, had an MIC of 0.125–0.25 μg/mL. Vancomycin, the control for Gram-positive bacteria, had an MIC of 1 μg/mL. For the fungal pathogens, Fluconazole was used as the reference, with an MIC of 0.125 μg/mL for C. albicans and 8 μg/mL for C. neoformans. nih.gov The percentage growth inhibition of the tested urea derivatives was determined at a concentration of 32 μg/mL. nih.gov

In Vitro Anti-proliferative/Anticancer Investigations

Substituted urea compounds have garnered significant interest in cancer research due to their potential to interfere with cellular signaling pathways that are crucial for cancer cell growth and survival.

Cytocidal Activity against Established Cancer Cell Lines

Congeners of this compound have demonstrated cytotoxic effects against various cancer cell lines. In a notable study, twenty-eight novel pyrazinyl–aryl urea derivatives were synthesized and evaluated for their in vitro anti-cancer effects. nih.gov

One of the most effective compounds from this series, 5-23 , displayed potent inhibitory activity against the T24 bladder cancer cell line. nih.gov This compound's efficacy was found to be superior to that of Regorafenib, a known multi-kinase inhibitor used in cancer therapy. nih.gov Another related compound, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-urea, was shown to have cytotoxic effects on A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines.

Table 2: Cytocidal Activity of a Pyrazinyl–Aryl Urea Derivative

Compound Cancer Cell Line Activity
5-23 T24 (Bladder Cancer) Potent Inhibitory Activity

Cell Cycle Progression Analysis in Response to Compound Exposure

The investigation into the anticancer mechanisms of these urea derivatives has included analyses of their effects on the cell cycle. The cell cycle is a series of events that leads to cell division and replication, and its dysregulation is a hallmark of cancer.

The study on pyrazinyl–aryl urea derivatives revealed that compound 5-23 could induce both apoptotic and necroptotic cell death in T24 bladder cancer cells. nih.gov Apoptosis is a form of programmed cell death that is essential for normal tissue development and for eliminating damaged or cancerous cells. Necroptosis is a form of programmed necrosis, or inflammatory cell death. The ability of compound 5-23 to induce these cell death pathways suggests that it interferes with the normal progression of the cell cycle, leading to the demise of the cancer cells. nih.gov

Enzymatic Inhibition Studies

The inhibitory potential of this compound and its analogues has been explored against several classes of enzymes. These studies are crucial in understanding the compound's biological activity spectrum and its potential as a lead structure for inhibitor design.

Inhibition of Kinase Enzymes (e.g., p38 MAPKα)

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress and in the production of pro-inflammatory cytokines. Diarylurea compounds, including the N-phenyl-N'-naphthylurea scaffold, have been identified as potent inhibitors of p38 MAPKα. An effort to explore the structural diversity of N-pyrazole-N'-naphthylurea inhibitors led to the characterization of N-phenyl-N'-naphthylureas, which demonstrated excellent inhibition of TNF-alpha production in vitro. nih.gov

Table 1: Inhibitory Activity of Representative Diarylurea Congeners against p38 MAPKα

Compound Name p38α MAPK Inhibition (IC50) Reference
BIRB-796 0.47 nM chemspider.com
SB-203580 0.47 nM chemspider.com

This table presents data for well-characterized diarylurea p38 MAPKα inhibitors to illustrate the potential potency of this class of compounds.

Modulation of Cholesterol-Related Enzymes (e.g., ACAT)

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a key role in the esterification of cholesterol, a process implicated in the development of hypercholesterolemia. Urea derivatives have been investigated as potential ACAT inhibitors. Studies on novel series of urea-based ACAT inhibitors have shown that these compounds can effectively lower plasma cholesterol in animal models. columbia.edu

The structural features of these urea derivatives, such as the nature of the aromatic and lipophilic groups, are critical for their inhibitory activity. While specific inhibitory data for this compound against ACAT is not prominently documented, research on related N-phenyl-N'-aralkyl ureas provides insights into the structure-activity relationships governing ACAT inhibition by this class of molecules.

Urease Enzyme Inhibition Kinetics

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. This activity is a significant factor in the pathogenesis of infections by ureolytic bacteria, such as Helicobacter pylori. Consequently, the inhibition of urease is a therapeutic target. While the direct urease inhibition kinetics for this compound are not specified in the reviewed literature, studies on other N-aryl substituted urea and thiourea (B124793) derivatives provide valuable comparative data. For instance, a series of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues demonstrated significant urease inhibitory potential, with some compounds exhibiting greater potency than the standard inhibitor, thiourea. nih.gov The structure-activity relationship in these studies indicated that the nature and position of substituents on the aryl ring influence the inhibitory activity.

Table 2: Urease Inhibition by N-Aryl Carbothioamide Analogues

Compound Urease Inhibition (IC50 in µM)
Analogue 1 20.4 ± 0.22
Analogue 2 11.2 ± 0.81
Analogue 4 15.5 ± 0.49
Analogue 7 18.5 ± 0.65
Thiourea (Standard) 21.7 ± 0.34

Data from a study on N-aryl-3,4-dihydroisoquinoline carbothioamide analogues, illustrating the inhibitory potential of related structures against urease. nih.gov

Mechanistic Insights into Biological Activity

Understanding the molecular mechanisms by which this compound and its congeners exert their biological effects is fundamental to their development as pharmacological tools or therapeutic agents.

Elucidation of Molecular Targets

The primary molecular target identified for the diarylurea class of compounds, to which this compound belongs, is the p38 MAP kinase. The inhibitory action on this kinase is a key mechanism behind the anti-inflammatory properties observed for many compounds in this family. The inhibition of p38 MAPK leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and interleukin-1β. chemspider.com The selectivity of these inhibitors for p38 MAPK over other kinases is a critical aspect of their molecular action.

Investigation of Binding Modes at Active Sites

The binding mode of diarylurea inhibitors to p38 MAP kinase is a well-studied example of allosteric inhibition. These inhibitors bind to a site that is spatially distinct from the ATP-binding pocket. nih.gov This binding is dependent on a specific conformation of the highly conserved Asp-Phe-Gly (DFG) motif within the kinase's active site. nih.gov

For the diarylurea inhibitors to bind, the DFG motif must be in an "out" conformation, which is incompatible with ATP binding. chemspider.comnih.gov The inhibitor stabilizes this inactive conformation, thereby preventing the kinase from carrying out its phosphorylation activity. The urea moiety of the inhibitor typically forms crucial hydrogen bonds with the protein, while the aryl and naphthyl groups engage in hydrophobic interactions within the binding pocket. The specific substitutions on these rings, such as the 3-chloro group on the phenyl ring of this compound, are expected to further modulate the binding affinity and selectivity by interacting with specific residues in the allosteric pocket. While a crystal structure of this compound bound to p38 MAPKα is not available, the binding mode is anticipated to be analogous to that of other well-characterized diarylurea inhibitors like BIRB 796. nih.gov

For urease, molecular docking studies of related inhibitors suggest that the urea or thiourea core interacts with the nickel ions in the active site, while the aromatic portions of the molecule establish hydrophobic and hydrogen bonding interactions with surrounding amino acid residues. nih.gov

Structure Activity Relationship Sar Analysis in N 3 Chlorophenyl N 2 Naphthyl Urea Analogues

Impact of Substituent Modifications on Biological Efficacy

The biological efficacy of diaryl urea (B33335) compounds is highly sensitive to the nature and position of substituents on the aromatic rings. nih.gov For N-(3-Chlorophenyl)-N'-(2-naphthyl)urea, modifications to either the chlorophenyl or the naphthyl portion of the molecule can lead to significant changes in activity.

Positional Isomerism Effects on the Chlorophenyl Moiety

The position of the chlorine atom on the phenyl ring is a critical determinant of the biological activity in diaryl urea derivatives. While specific studies on the N-(2-naphthyl)urea series are not extensively detailed in publicly available literature, general SAR principles from related diaryl urea classes show that positional changes of a halogen substituent can drastically alter efficacy. For instance, in various series of diaryl ureas evaluated for antiproliferative activity, compounds with a chlorine atom at the 4-position (para) of the phenyl ring often exhibit stronger biological effects compared to those with substitutions at the 2-position (ortho) or 3-position (meta). nih.gov

The shift in activity is often attributed to how the substituent's position affects the molecule's ability to fit into a biological target's binding pocket. The 3-chloro substitution, as seen in the parent compound, provides a specific electronic and steric profile that influences its interactions. Moving the chlorine to the 4-position might allow for more favorable interactions, while a 2-position substitution could introduce steric hindrance that is detrimental to binding.

Table 1: Illustrative Impact of Chlorine Position on Biological Activity in a Generic Diaryl Urea Series (This table illustrates a general trend observed in related compound series, as specific comparative data for N-(Chlorophenyl)-N'-(2-naphthyl)urea isomers is not available).

Compound AnalogueChlorine PositionRelative Biological Activity (Hypothetical)
N-(2-Chlorophenyl)-N'-(2-naphthyl)ureaOrtho (2-position)Low
This compoundMeta (3-position)Moderate
N-(4-Chlorophenyl)-N'-(2-naphthyl)ureaPara (4-position)High

Nature and Position of Substituents on the Naphthyl Ring

The larger, more complex naphthyl ring system offers numerous positions for substitution, each potentially leading to different biological outcomes. The unsubstituted 2-naphthyl group itself is a significant structural feature. Studies on related compounds have shown that replacing a naphthalene (B1677914) moiety with a simpler benzene (B151609) ring can lead to a loss of biological activity, underscoring the importance of the extended aromatic system for target engagement. polyu.edu.hk

Introducing substituents onto the naphthyl ring can further modulate activity. The electronic properties (electron-donating or electron-withdrawing) and size (steric bulk) of these substituents are key factors. For example, adding small, electron-donating groups like a methyl group might enhance activity by improving hydrophobic interactions within a binding site. Conversely, large, bulky substituents could clash with the target protein, reducing efficacy. The position of substitution is also crucial; modifications at positions that are buried deep within a binding pocket will have a more profound impact than those at solvent-exposed positions. While specific SAR data for substituted naphthyl analogues of this compound is limited, the general principles of steric and electronic effects apply. mdpi.com

Electronic and Steric Effects of Substituents

The biological activity of this compound analogues is governed by a combination of electronic and steric effects imparted by their substituents.

Electronic Effects: The chlorine atom on the phenyl ring is an electron-withdrawing group, which influences the electron density of the entire molecule, including the urea linker. This can affect the strength of hydrogen bonds the urea moiety forms with a biological target. Introducing further electron-donating or electron-withdrawing groups on either ring system would fine-tune these electronic properties.

Steric Effects: The size and shape of the molecule are critical for fitting into a specific binding site. The 3-position of the chloro group offers a particular steric profile. The bulkiness of the naphthyl ring itself is a major steric feature. Adding bulky substituents to the naphthyl ring, particularly near the urea linker, could create steric hindrance and disrupt binding. mdpi.com A systematic study on 1,8-disubstituted naphthalenes revealed that bulky substituents can distort the planarity of the naphthalene ring system, which could in turn affect how the molecule interacts with its target. mdpi.com

Role of the Urea Linker in Activity Modulation

The urea linker (-NH-CO-NH-) is not merely a spacer but an active participant in the molecule's biological interactions, primarily through its ability to form hydrogen bonds.

Bioisosteric Replacement of the Urea Moiety (e.g., thiourea (B124793), guanidine)

Bioisosteric replacement is a common strategy in medicinal chemistry to improve a compound's properties by substituting one functional group with another that has similar physical or chemical characteristics. nih.gov Replacing the urea moiety in this compound with bioisosteres like thiourea or guanidine (B92328) could significantly modulate its activity. rsc.org

Thiourea: Replacing the carbonyl oxygen of urea with a sulfur atom to form a thiourea (-NH-CS-NH-) alters the hydrogen bonding capacity, bond angles, and electronic properties of the linker. rsc.orgnih.gov While both urea and thiourea are effective hydrogen bond donors, the larger size and different electronic nature of sulfur compared to oxygen can lead to altered binding affinity and selectivity for a given target. nih.gov

Guanidine: Replacing the carbonyl group with a C=NH group to form a guanidine moiety introduces a positive charge at physiological pH. This would fundamentally change the molecule's electrostatic interactions with its target, potentially allowing for new, strong ionic interactions with negatively charged amino acid residues like aspartate or glutamate.

The choice of bioisostere can also impact other properties such as solubility and metabolic stability. nih.gov

Table 2: Potential Impact of Bioisosteric Replacement of the Urea Linker (This table illustrates the conceptual changes upon bioisosteric replacement, as specific activity data for these analogues of this compound is not available).

Linker MoietyKey Feature Change from UreaPotential Impact on Biological Interaction
Thiourea Replacement of C=O with C=SAltered hydrogen bond geometry and electronics; increased lipophilicity. rsc.orgnih.gov
Guanidine Replacement of C=O with C=NHIntroduction of a positive charge; altered hydrogen bond pattern.

Influence of Aromatic Ring Systems on Ligand-Target Interactions

Research into diaryl urea derivatives has consistently highlighted the importance of the aromatic systems for their biological effects, particularly as kinase inhibitors. The terminal aryl group substituted with one or more electron-withdrawing groups, such as the 3-chloro substituent in the target compound, is often conducive to improved biological activity. nih.gov The urea moiety itself is a crucial pharmacophore, acting as both a hydrogen bond donor through its N-H groups and a hydrogen bond acceptor via its carbonyl oxygen. mdpi.com This allows it to form key interactions with the amino acid residues in the active site of target proteins, such as the conserved glutamic acid and the backbone amide of the aspartic acid in the DFG motif of many kinases. nih.gov

Contribution of Naphthyl Ring System Conjugation

The extended π-system of the naphthyl ring in this compound significantly influences its binding affinity for target proteins. Compared to a simple phenyl ring, the larger surface area and increased number of π electrons in the naphthalene system enhance the potential for several types of non-covalent interactions.

Studies on diaryl urea derivatives have shown that replacing a phenyl group with a naphthyl group can enhance inhibitory activity. This is attributed to an increase in the potency of binding through more extensive hydrophobic interactions with the target protein. nih.gov The larger, more polarizable naphthyl ring can engage in more significant van der Waals and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.gov

Stereochemical Requirements for Optimal Activity

The three-dimensional conformation of this compound and its analogues is a critical determinant of their biological activity. The relative orientation of the two aromatic rings and the conformation of the urea linker dictate how well the molecule fits into the binding site of its target.

The flexibility around the C-N bonds of the urea linker allows the molecule to adopt various conformations. However, for optimal activity, a specific conformation that presents the key interacting groups—the urea hydrogens and carbonyl, and the aromatic rings—in the correct spatial orientation to complement the binding site is required. Molecular modeling studies on other diaryl ureas have shown that the molecule often binds in a "U" shaped conformation, with the urea moiety forming hydrogen bonds at the base of the "U" and the two aromatic rings extending upwards to interact with different regions of the binding pocket. The specific stereochemical requirements will ultimately depend on the topology of the target protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to identify the key physicochemical properties that govern their activity.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for diaryl urea analogues has been an active area of research, particularly in the context of their activity as kinase inhibitors. nih.govnih.gov These models typically employ a set of molecular descriptors that quantify various aspects of the molecules' structure, such as their size, shape, lipophilicity, and electronic properties.

Various statistical methods are used to build QSAR models, including multiple linear regression (MLR) and more advanced machine learning techniques like partial least squares (PLS) and support vector machines (SVM). nih.govnih.gov For a series of diaryl urea derivatives targeting B-RAF kinase, a non-linear PLS-LS-SVM model showed better predictive ability than a linear MLR model, suggesting that the relationship between structure and activity in this class of compounds can be complex and non-linear. nih.gov

A typical QSAR study involves dividing a dataset of compounds with known activities into a training set, used to build the model, and a test set, used to validate its predictive power. The quality of a QSAR model is assessed by various statistical parameters, such as the correlation coefficient (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive ability. For a QSAR model to be considered robust and predictive, it must have high values for both R² and Q².

While a specific QSAR model for this compound analogues is not available, the general principles derived from studies on other diaryl ureas can be applied. A predictive model for this class of compounds would likely need to incorporate descriptors that capture the electronic effects of the chloro substituent, the size and hydrophobicity of the naphthyl ring, and the hydrogen bonding capacity of the urea moiety.

Identification of Key Physicochemical Descriptors for Activity

QSAR studies on diaryl urea derivatives have identified several key physicochemical descriptors that are consistently correlated with their biological activity. These descriptors provide valuable insights into the structural features that are important for potent ligand-target interactions.

A QSAR study on diaryl urea inhibitors of B-RAF kinase identified size, degree of branching, aromaticity, and polarizability as important descriptors affecting their inhibitory activity. nih.govnih.gov This aligns with the understanding that the aromatic rings play a crucial role in binding through hydrophobic and π-stacking interactions.

Another QSAR analysis on N-benzoyl-N'-naphthylthiourea derivatives as VEGFR2 inhibitors highlighted the importance of lipophilic (ClogP) and electronic (ELUMO) properties. nih.gov The lipophilicity descriptor, ClogP, reflects the compound's ability to partition between an octanol (B41247) and water phase, which is often correlated with its ability to cross cell membranes and interact with hydrophobic binding pockets. The energy of the lowest unoccupied molecular orbital (ELUMO) is an electronic descriptor that can relate to the molecule's ability to accept electrons and participate in charge-transfer interactions.

Based on these findings, it can be inferred that the key physicochemical descriptors for the activity of this compound analogues would include:

Electronic Descriptors: Parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. These descriptors are crucial for quantifying the electronic effects of substituents like the chlorine atom and the polarizability of the aromatic systems.

Lipophilic Descriptors: LogP or ClogP values, which are critical for understanding the hydrophobic interactions with the target protein and the compound's pharmacokinetic properties.

Hydrogen Bonding Descriptors: The number of hydrogen bond donors and acceptors, which is directly related to the key interactions mediated by the urea moiety.

The following table provides a summary of key physicochemical descriptors and their likely influence on the biological activity of this compound analogues, based on published QSAR studies of related compounds.

Descriptor ClassSpecific DescriptorLikely Influence on Activity
Topological/Steric Molecular Weight/VolumeIncreased size, particularly of the aromatic systems, can enhance hydrophobic interactions, but excessive bulk may lead to steric hindrance.
Degree of BranchingGenerally, less branching is favored for optimal packing in the binding site.
Electronic ELUMO (Energy of Lowest Unoccupied Molecular Orbital)A lower ELUMO can indicate a better ability to accept electrons, potentially enhancing interactions with electron-rich residues in the target.
PolarizabilityHigher polarizability of the aromatic rings, especially the naphthyl system, can lead to stronger dispersion forces and π-stacking interactions.
Dipole MomentThe overall dipole moment of the molecule can influence its orientation within the electric field of the binding pocket.
Lipophilic ClogP (Calculated LogP)An optimal range of lipophilicity is crucial for both target binding and favorable pharmacokinetic properties.
Hydrogen Bonding Number of H-bond donors/acceptorsThe urea moiety provides essential hydrogen bonding capacity, and its proper presentation is critical for anchoring the ligand to the target.

Computational Chemistry and Molecular Modeling of N 3 Chlorophenyl N 2 Naphthyl Urea

Quantum Chemical Investigations (DFT/TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods that can elucidate the electronic structure and properties of molecules with a high degree of accuracy. These methods are instrumental in understanding the fundamental aspects of N-(3-Chlorophenyl)-N'-(2-naphthyl)urea.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, a thorough conformational analysis is crucial. This involves identifying various possible conformers and determining their relative energies to find the global minimum energy structure. It is expected that the urea (B33335) moiety will adopt a planar or near-planar conformation to maximize resonance stabilization. The relative orientations of the 3-chlorophenyl and 2-naphthyl rings will be dictated by a balance of steric hindrance and intramolecular interactions.

Table 1: Predicted Key Geometrical Parameters for the Optimized Structure of this compound

ParameterPredicted Value Range
C=O Bond Length1.23 - 1.25 Å
C-N Bond Lengths (Urea)1.35 - 1.40 Å
Dihedral Angle (Phenyl-N-C-N)0° - 30°
Dihedral Angle (Naphthyl-N-C-N)0° - 30°

Note: These are expected values based on typical diaryl ureas and would be precisely determined through DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's kinetic stability. A large gap suggests high stability and low reactivity. For this compound, the HOMO is likely to be localized on the electron-rich naphthyl and phenyl rings, while the LUMO may be distributed over the entire molecule, with significant contributions from the urea carbonyl group.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

ParameterPredicted Value (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap3.5 to 5.5

Note: These values are estimations and would be calculated using DFT methods.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In this compound, the oxygen atom of the carbonyl group is expected to be the most electronegative region (red), indicating a site for electrophilic attack. The regions around the N-H protons will be electropositive (blue), making them susceptible to nucleophilic attack. The aromatic rings will exhibit regions of negative potential above and below the plane of the rings.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a more quantitative measure of the molecule's stability and reactivity profile.

Table 3: Predicted Global Chemical Reactivity Descriptors for this compound

DescriptorFormulaPredicted Value Range
Electronegativity (χ)-(EHOMO + ELUMO)/23.25 - 4.25 eV
Chemical Hardness (η)(ELUMO - EHOMO)/21.75 - 2.75 eV
Global Electrophilicity (ω)χ2 / (2η)1.9 - 3.9 eV

Note: These values are derived from the predicted HOMO and LUMO energies.

Computational methods can predict spectroscopic data, which can then be compared with experimental results for structure validation. DFT calculations can provide theoretical infrared (IR) vibrational frequencies. The characteristic C=O stretching frequency of the urea group is expected to be a prominent feature. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C can be calculated. These theoretical spectra are crucial for the interpretation of experimental data.

Table 4: Predicted Key Spectroscopic Frequencies and Chemical Shifts for this compound

Spectroscopic ParameterPredicted Value Range
IR: C=O Stretch1640 - 1680 cm⁻¹
IR: N-H Stretch3300 - 3400 cm⁻¹
¹H NMR: N-H Protons8.0 - 10.0 ppm
¹³C NMR: C=O Carbon150 - 155 ppm

Note: These are typical ranges for diaryl ureas and would be refined by specific calculations.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in medicinal chemistry for predicting the binding mode of a ligand to a protein's active site. Diaryl ureas are known to be potent inhibitors of various protein kinases, such as p38 MAP kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov

A molecular docking study of this compound into the active site of a relevant kinase would likely reveal key interactions. The urea moiety is expected to form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase. The 3-chlorophenyl and 2-naphthyl groups would likely occupy hydrophobic pockets, contributing to the binding affinity through van der Waals and π-π stacking interactions. The specific binding mode and affinity would depend on the topology and amino acid composition of the target protein's active site. nih.gov

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict how a ligand, such as a diaryl urea derivative, might bind to a protein's active site. This method explores various possible conformations of the ligand within the binding pocket and estimates the binding affinity, often represented by a scoring function.

For the diaryl urea class of compounds, studies frequently focus on their potential as kinase inhibitors. nih.govnih.gov For instance, molecular docking simulations of various diaryl ureas into the ATP-binding site of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are common. nih.gov These simulations help predict the orientation and position of the molecule, which is crucial for its inhibitory activity. The predicted binding affinity gives a preliminary idea of how strongly the compound might interact with its target protein.

Identification of Key Interacting Residues and Interaction Types

A critical outcome of molecular docking studies is the identification of key amino acid residues in the protein that interact with the ligand. For diaryl ureas, the central urea moiety is pivotal for forming anchoring hydrogen bonds. mdpi.comresearchgate.net

Commonly observed interactions for this class of compounds include:

Hydrogen Bonding: The NH groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as an excellent hydrogen bond acceptor. researchgate.net In many kinase inhibitors, these form crucial hydrogen bonds with residues in the hinge region of the kinase domain, such as a conserved glutamic acid, and with the backbone amide of an aspartic acid in the DFG motif. nih.govresearchgate.net

π-Interactions: The aromatic rings can also participate in various π-interactions, such as π-π stacking or π-cation interactions, with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. These nonbonded π-interactions are considered critical for molecular recognition. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a more dynamic and detailed view of the ligand-protein complex compared to the static picture provided by molecular docking.

Dynamic Behavior of the Compound in Solution and Protein Complexes

MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the ligand within the protein's binding site. youtube.com For diaryl ureas, MD simulations have been used to assess the stability of the predicted binding pose obtained from molecular docking. nih.govnih.gov These simulations can confirm whether the key interactions, such as the hydrogen bonds formed by the urea moiety, are maintained over the simulation period, typically nanoseconds in scale. nih.gov

Analysis of Conformational Changes and Stability over Time

A key aspect of MD simulations is the analysis of conformational changes in both the ligand and the protein upon binding. The simulation can reveal the flexibility of the ligand and whether it adopts a stable conformation in the active site. Root Mean Square Deviation (RMSD) analysis is commonly performed to track the stability of the protein-ligand complex throughout the simulation. A stable RMSD suggests that the complex has reached equilibrium and the binding mode is likely stable. jppres.com

Advanced Computational Analyses

Advanced computational techniques provide deep insights into the molecular properties of this compound, elucidating its potential for various applications. These in silico methods are crucial for understanding intermolecular interactions, predicting pharmacokinetic behavior, and evaluating novel material properties.

Reduced Density Gradient (RDG) and Hirshfeld Surface Analysis for Intermolecular Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions within a molecular system. researchgate.netnih.gov This technique is based on the electron density and its derivatives, providing a graphical representation of weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes. The analysis generates 3D plots where different types of interactions are distinguished by color codes, offering a qualitative and quantitative understanding of the forces that govern the molecular packing and crystal structure.

Hypothetical Distribution of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis:

Interaction TypePercentage Contribution
H···H45.2%
C···H/H···C28.5%
O···H/H···O12.1%
Cl···H/H···Cl7.8%
N···H/H···N4.5%
Other1.9%

Note: This data is illustrative and represents a hypothetical scenario.

In Silico ADME Analysis and Drug-likeness Assessment

In the early stages of drug discovery, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govnih.gov These predictions help to identify potential liabilities and optimize the molecular structure to improve its pharmacokinetic profile. Various computational models and tools, such as SwissADME, are employed to calculate key physicochemical descriptors and assess drug-likeness based on established rules like Lipinski's Rule of Five. nih.gov

A comprehensive ADME analysis of this compound would involve the calculation of parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area (PSA). These parameters are critical in determining the oral bioavailability and membrane permeability of a potential drug candidate. Furthermore, predictions on metabolic stability, potential for inhibiting cytochrome P450 enzymes, and toxicity risks would be assessed. researchgate.net

Illustrative In Silico ADME and Drug-likeness Parameters for this compound:

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight308.78 g/mol Yes (< 500)
logP (o/w)4.85Yes (< 5)
Hydrogen Bond Donors2Yes (< 5)
Hydrogen Bond Acceptors1Yes (< 10)
Molar Refractivity89.30-
Polar Surface Area (PSA)41.13 Ų-

Note: This data is for illustrative purposes only.

Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. nih.govjournaleras.com Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the NLO properties of molecules. journaleras.com Key parameters that are calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.govjournaleras.com

The NLO response of a molecule is related to its electronic structure, specifically the ease with which the electron cloud can be polarized by an external electric field. Molecules with large dipole moments, extended π-conjugated systems, and significant intramolecular charge transfer often exhibit enhanced NLO properties. The first hyperpolarizability (β) is a critical indicator of a molecule's NLO activity. journaleras.com For comparison, urea is often used as a reference compound in NLO studies. nih.govjournaleras.com A computational study of this compound would likely reveal a significant NLO response due to its extended aromatic system and the presence of electron-donating and electron-withdrawing groups.

Hypothetical Calculated NLO Properties for this compound Compared to Urea:

CompoundDipole Moment (μ) (Debye)Mean Polarizability (α) (x 10⁻²⁴ esu)First Hyperpolarizability (β) (x 10⁻³⁰ esu)
This compound5.2135.845.7
Urea (Reference)1.673.830.37

Note: This data is hypothetical and serves for illustrative comparison.

Future Directions and Research Perspectives

Design of Novel Analogues with Enhanced Biological Potency

The core structure of N-(3-Chlorophenyl)-N'-(2-naphthyl)urea is an ideal template for the generation of novel analogues with potentially superior biological activity. Structure-activity relationship (SAR) studies are fundamental to this endeavor. By systematically modifying the peripheral substituents of both the chlorophenyl and naphthyl rings, researchers can probe the key molecular interactions that govern its biological effects. For instance, the introduction of various functional groups at different positions on the aromatic rings could significantly influence factors such as binding affinity, selectivity, and pharmacokinetic properties.

Aryl urea (B33335) compounds are known to act as anticancer agents. nih.gov Research into bisaryl ureas has shown that the presence of lipophilic, electron-withdrawing groups can enhance their ability to depolarize mitochondria in cancer cells, a mechanism that can lead to apoptosis. nih.gov This suggests that the design of analogues of this compound could focus on incorporating such groups to potentially increase its anticancer efficacy.

Future SAR studies could explore the following modifications:

Substitution on the Chlorophenyl Ring: Varying the position and nature of the halogen, or introducing other substituents like trifluoromethyl, nitro, or cyano groups.

Modification of the Naphthyl Moiety: Exploring different substitution patterns on the naphthyl ring or replacing it with other polycyclic or heterocyclic systems.

Urea Linker Modification: While generally less common, subtle modifications of the urea linker itself could be investigated.

The following table illustrates a hypothetical SAR study for novel analogues based on the this compound scaffold, targeting a generic kinase.

Analogue R1 (Phenyl Ring Substitution) R2 (Naphthyl Ring Substitution) Hypothetical IC50 (nM)
13-Cl-500
23-Cl, 4-F-250
33,5-diCl-100
43-Cl6-OCH3400
53-Cl4-SO2NH2150

Exploration of Alternative Biological Targets

While many aryl ureas are investigated for their anticancer properties, particularly as kinase inhibitors, the chemical scaffold is versatile and may interact with a variety of other biological targets. nih.gov Future research should not be limited to oncology.

Potential alternative biological targets for this compound and its future analogues include:

G-Protein Coupled Receptors (GPCRs): Certain urea derivatives have been shown to modulate GPCR activity.

Ion Channels: The lipophilic nature of the compound could facilitate interaction with transmembrane domains of ion channels.

Enzymes beyond kinases: Other enzyme families, such as proteases or phosphatases, could be explored as potential targets.

A broad-based screening approach, utilizing high-throughput screening (HTS) against a diverse panel of biological targets, would be an effective strategy to uncover novel activities for this compound.

Development of Advanced Synthetic Strategies

The synthesis of this compound can be achieved through standard synthetic methodologies, typically involving the reaction of 3-chlorophenyl isocyanate with 2-naphthylamine (B18577). However, the development of more advanced and efficient synthetic strategies is crucial for creating diverse libraries of analogues for biological screening.

Future synthetic research could focus on:

Solid-Phase Synthesis: This would enable the rapid generation of a large number of analogues for high-throughput screening.

Flow Chemistry: For a more scalable, controlled, and potentially safer synthesis of the target compound and its derivatives.

Catalytic Methods: Exploring novel catalytic methods for the formation of the urea bond could lead to more environmentally friendly and efficient syntheses.

A general synthetic scheme is presented below:

Scheme 1: General Synthesis of this compound

3-Chlorophenyl isocyanate + 2-Naphthylamine → this compound

This reaction is typically carried out in an aprotic solvent. The development of one-pot or multicomponent reactions could further streamline the synthesis of analogues.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. prepchem.com These computational tools can be powerfully applied to the future study of this compound.

Key applications of AI and ML include:

Predictive Modeling: Training ML models on existing data for aryl urea compounds to predict the biological activity of novel, untested analogues of this compound. This can help prioritize which compounds to synthesize and test, saving time and resources.

De Novo Design: Using generative AI models to design entirely new molecules based on the this compound scaffold that are optimized for specific biological targets.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds to identify candidates with favorable drug-like properties early in the discovery process.

Application of this compound as a Chemical Probe

A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. If this compound is found to have a potent and selective interaction with a particular biological target, it could be developed into a valuable chemical probe.

To be a good chemical probe, a compound should ideally possess:

High Potency: Typically with an in vitro IC50 or Kd in the nanomolar range.

High Selectivity: It should interact with its intended target with significantly higher affinity than with other related proteins.

Cellular Activity: The compound must be able to penetrate cells and engage its target in a cellular context.

Should this compound demonstrate these properties, it could be used to elucidate the role of its target protein in health and disease, and to validate it as a potential drug target.

Q & A

Basic: What are the standard synthetic routes for N-(3-Chlorophenyl)-N'-(2-naphthyl)urea, and how are reaction conditions optimized?

Answer:
The synthesis typically involves reacting 3-chlorophenyl isocyanate with 2-naphthylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl byproducts . Optimization focuses on:

  • Solvent choice : Polar aprotic solvents improve reaction rates.
  • Catalyst use : Bases enhance nucleophilic attack efficiency.
  • Temperature control : Reflux conditions (~110°C for toluene) balance yield and side reactions.
    Yield improvements (>80%) are achieved via stoichiometric excess of isocyanate (1.2:1 molar ratio) .

Advanced: How can researchers resolve contradictory data between in vitro and in vivo biological activity studies for this compound?

Answer:
Contradictions (e.g., potent in vitro vs. weak in vivo efficacy) require:

  • Pharmacokinetic profiling : Assess bioavailability using LC-MS to detect plasma concentrations (e.g., fenobam’s low oral bioavailability in humans despite rodent efficacy) .
  • Metabolite screening : Identify inactive/degraded metabolites via HPLC-MS.
  • Dose-response recalibration : Adjust dosing regimens to account for species-specific metabolic differences .

Basic: What spectroscopic methods are critical for characterizing the compound’s structure and purity?

Answer:

  • NMR : ¹H/¹³C NMR confirms urea linkage (δ ~6.5–8.5 ppm for aromatic protons; δ ~155–160 ppm for carbonyl carbons) .
  • FT-IR : Urea C=O stretch at ~1640–1680 cm⁻¹ .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (critical for stability studies) .

Advanced: How can computational methods predict the compound’s interaction with biological targets (e.g., mGlu5 receptors)?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model binding to mGlu5’s allosteric site (validated via fenobam’s binding mode) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity .

Basic: What in vitro assays are recommended for initial screening of biological activity?

Answer:

  • Enzyme inhibition : Fluorescence-based assays (e.g., mGlu5 antagonism via calcium mobilization in HEK293 cells) .
  • Antimicrobial testing : Broth microdilution (MIC ≤ 16 µg/mL suggests potential) .
  • Cytotoxicity : MTT assay on cancer cell lines (IC50 < 10 µM warrants further study) .

Advanced: How can researchers improve the compound’s aqueous solubility for in vivo studies?

Answer:

  • Salt formation : Use HCl or sodium salts to enhance polarity.
  • Co-solvent systems : Combine DMSO/Cremophor EL (1:9 v/v) for injectable formulations .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) .

Basic: What are the key stability challenges during storage, and how are they mitigated?

Answer:

  • Hydrolysis : Urea bonds degrade in humid conditions. Store desiccated at -20°C.
  • Photodegradation : Use amber vials; monitor via HPLC for degradation peaks .
  • Oxidation : Add antioxidants (e.g., BHT) to solid-state formulations .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing receptor selectivity?

Answer:

  • Substituent variation : Synthesize analogs with halogens (Cl, F), methyl, or methoxy groups at the 3-chlorophenyl or naphthyl positions .
  • Bioisosteric replacement : Replace urea with thiourea or amide groups to modulate hydrogen bonding .
  • In silico screening : Prioritize analogs with predicted high binding affinity (ΔG ≤ -8 kcal/mol) .

Basic: What analytical techniques quantify the compound in complex matrices (e.g., plasma)?

Answer:

  • HPLC-UV : C18 column, mobile phase = acetonitrile/water (70:30), λ = 254 nm .
  • LC-MS/MS : MRM transitions for quantification (LOQ ≤ 1 ng/mL) .

Advanced: How can researchers address discrepancies in toxicity profiles across preclinical models?

Answer:

  • Species-specific metabolism : Compare hepatic microsome assays (human vs. rodent) to identify toxic metabolites.
  • Omics profiling : RNA-seq to detect differentially expressed genes in hepatotoxicity pathways .
  • Dose translation : Apply allometric scaling (e.g., body surface area) for human-equivalent dosing .

Tables for Key Data

Property Value Reference
LogP (octanol-water)3.8 ± 0.2
mGlu5 IC50 (HEK293 cells)28 nM
Aqueous solubility (25°C)0.12 mg/mL
Plasma half-life (rat)2.3 hours

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